![molecular formula C15H15F3N2O B1401819 [6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine CAS No. 1311278-22-4](/img/structure/B1401819.png)
[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Vue d'ensemble
Description
“[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is an organic compound with the molecular formula C15H15F3N2O and a molecular weight of 296.29 g/mol. It is structurally related to Trifluoromethylpyridine (TFMP) and its intermediates, which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of compounds similar to “[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” often involves the introduction of TFMP groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridine ring. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving “[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” and similar compounds are often centered around the trifluoromethyl group and the pyridine ring . These compounds have found wide applications in the development of many agrochemical and pharmaceutical compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine” are largely influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique
Antifungal Applications
Compounds with structures similar to the mentioned chemical have been synthesized and tested for their antifungal properties. For example, derivatives of dimethylpyrimidin have shown significant antifungal effects against types of Aspergillus, indicating the potential for developing new antifungal agents from this chemical family (Jafar et al., 2017).
Polymer Science
Research into the copolymerization of cyclohexene oxide and carbon dioxide catalyzed by chromium(III) complexes incorporating amine-bis(phenolate) ligands has demonstrated the capability of these compounds to produce low molecular weight polycarbonates. This suggests the utility of similar compounds in catalyzing environmentally beneficial polymerizations (Devaine-Pressing et al., 2015).
Metal Ion Affinities and Fluorescence
Some compounds in this family have been explored for their affinity to metal ions and fluorescence properties, which could be beneficial in developing sensors or other materials science applications. Enhanced solubility in organic and aqueous solvents has also been achieved, broadening the utility of these compounds (Liang et al., 2009).
Anticancer Agents
A novel series of pyridine-containing derivatives has been synthesized, showing promising in vitro anticancer activity against liver, colon, and breast cancer cell lines. This highlights the potential of these compounds in developing new anticancer treatments (Hafez & El-Gazzar, 2020).
Orientations Futures
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c1-20(2)14-9-11(15(16,17)18)8-13(19-14)10-4-6-12(21-3)7-5-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZGNWPZJMYZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401737.png)
![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone](/img/structure/B1401739.png)
![{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester](/img/structure/B1401740.png)
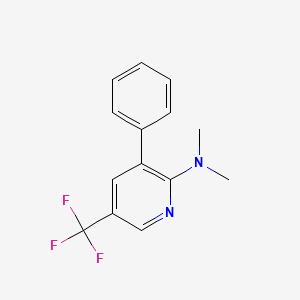
![Dimethyl-{6-[4-(1-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401742.png)
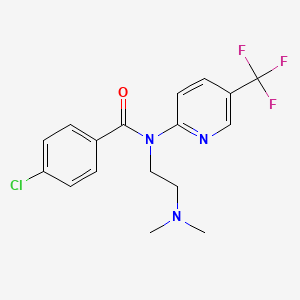
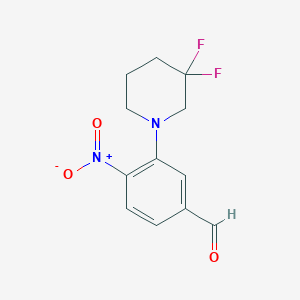
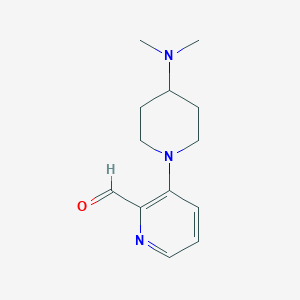
![1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-2-nitro-ethanol](/img/structure/B1401747.png)
![1-[4-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-ethanone](/img/structure/B1401749.png)
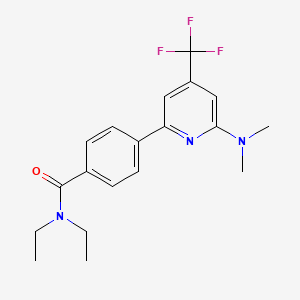
![1-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401751.png)
![4-Chloro-N-[2-(6-chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B1401754.png)
![1-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-3-ethyl-urea](/img/structure/B1401757.png)